GSK1910364
Description
Properties
Molecular Formula |
C25H27F3N6O |
|---|---|
Molecular Weight |
484.5272 |
IUPAC Name |
cis-4-((4-(Methylamino)-6-phenyl-1,3,5-triazin-2-yl)amino)-N-(2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H27F3N6O/c1-29-23-32-21(16-7-3-2-4-8-16)33-24(34-23)31-19-13-11-17(12-14-19)22(35)30-15-18-9-5-6-10-20(18)25(26,27)28/h2-10,17,19H,11-15H2,1H3,(H,30,35)(H2,29,31,32,33,34)/t17-,19+ |
InChI Key |
SIPXNBONDHNOHI-IZAXUBKRSA-N |
SMILES |
O=C([C@H]1CC[C@@H](NC2=NC(NC)=NC(C3=CC=CC=C3)=N2)CC1)NCC4=CC=CC=C4C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK1910364; GSK-1910364; GSK 1910364 |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Soluble Epoxide Hydrolase Inhibition by Gsk1910364
Direct Enzymatic Inhibition of EPHX2 Hydrolase Domain by GSK1910364
This compound functions as a specific inhibitor of the hydrolase domain of EPHX2 bocsci.com. The human sEH enzyme is a homodimer composed of two domains: a C-terminal epoxide hydrolase domain and an N-terminal phosphatase domain caymanchem.comfrontiersin.org. The C-terminal domain is responsible for hydrolyzing epoxides to their corresponding diols frontiersin.org. Inhibitors of sEH, such as this compound, are designed to fit into the catalytic pocket of this hydrolase domain, thereby blocking its enzymatic activity nih.gov. For instance, GSK2256294A, a related sEH inhibitor from GSK, demonstrates specificity for the hydrolase domain of EPHX2 and is inactive against its phosphatase domain bocsci.comacs.org. Preclinical studies have shown that this compound can effectively inhibit EPHX2, leading to improved outcomes in disease models nih.govcolab.ws. For example, in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound significantly reduced myeloperoxidase (MPO) activity, a marker of inflammation, from 5.64 in untreated DSS group to 0.33, demonstrating substantial protection nih.govbocsci.com.
Table 1: Effect of this compound on Myeloperoxidase (MPO) Activity in DSS-induced Colitis
| Group | MPO Activity (units/g colon tissue) |
| Sham Control | 0.15 |
| Untreated DSS | 5.64 |
| Cyclosporin (B1163) A (CsA) | 1.21 |
| This compound | 0.33 |
Data derived from studies on DSS-induced colitis in mice nih.govbocsci.com.
Consequential Elevation of Endogenous Epoxyeicosatrienoic Acid (EET) Levels
The primary consequence of sEH inhibition by compounds like this compound is the elevation of endogenous epoxyeicosatrienoic acid (EET) levels researchgate.netresearchgate.net. EETs are signaling lipids produced by cytochrome P450 epoxygenation of arachidonic acid, and they possess pleiotropic beneficial effects, including anti-inflammatory activity nih.govnih.govresearchgate.net. By preventing the hydrolysis of EETs to DHETs, sEH inhibitors prolong the presence and activity of these protective lipids in the body nih.govfrontiersin.org. This elevation of EETs is considered a key mechanism through which sEH inhibitors exert their therapeutic effects, such as reducing inflammation bocsci.comresearchgate.net. For example, studies with GSK2256294A, a related sEH inhibitor, have shown concentration-dependent inhibition of 14,15-EET conversion to 14,15-DHET in human, rat, and mouse whole blood in vitro bocsci.com.
Restoration of Mitochondrial Function and Attenuation of Reactive Oxygen Species (ROS) Levels
Soluble epoxide hydrolase inhibitors are believed to exert their effects partly through EETs-mediated regulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels researchgate.netmdpi.com. Mitochondria are central to cellular energy production but also a significant source of ROS as byproducts of oxidative phosphorylation researchgate.netfrontiersin.orgsigmaaldrich.com. Excessive ROS production can lead to oxidative stress, impair mitochondrial function, and contribute to various pathological conditions researchgate.netsigmaaldrich.comelifesciences.orgmdpi.com. Inhibition of sEH, by increasing beneficial EETs, can help restore mitochondrial function and attenuate the accumulation of ROS, thereby protecting cells from oxidative damage researchgate.netresearchgate.netmdpi.com. This mechanism contributes to the anti-inflammatory and cytoprotective actions observed with sEH inhibitors frontiersin.org.
Amelioration of Endoplasmic Reticulum Stress through sEH Inhibition
Endoplasmic reticulum (ER) stress is a cellular condition that can lead to inflammation and cellular dysfunction mdpi.comdovepress.com. Research indicates that sEH is a physiological modulator of ER stress signaling involved in numerous disorders dovepress.com. Inhibition of sEH, and the consequent increase in epoxy-fatty acids (EpFAs) such as EETs, has been shown to ameliorate ER stress mdpi.comdovepress.com. For instance, studies have demonstrated that sEH inhibitors can block pain-related behavior and suppress markers of the ER stress signaling pathway dovepress.com. This mechanism suggests that sEH inhibition can shift ER stress from promoting cellular senescence and inflammation towards cell survival and homeostasis acs.org.
Modulation of Leukotoxin (LTX) to Leukotoxin Diol (LTX diol) Ratios
Leukotoxin (LTX), also known as coronaric acid, is a mono-unsaturated epoxide derivative of linoleic acid wikipedia.org. In mammalian tissues, LTX is metabolized by soluble epoxide hydrolase into its corresponding dihydroxy stereoisomers, collectively termed leukotoxin diols (LTX diol) wikipedia.orgcaymanchem.com. These diols are considered the toxic metabolites, with LTX diol being implicated in conditions such as acute respiratory distress syndrome (ARDS) wikipedia.orgcaymanchem.com. Inhibition of sEH by compounds like this compound prevents the conversion of LTX to LTX diol, thereby increasing the LTX/LTX diol ratio bocsci.comresearchgate.net. This modulation is a key indicator of sEH inhibition and is associated with reduced toxicity. For example, GSK2256294A, a related sEH inhibitor, demonstrated a dose-dependent increase in the ratio of LTX/LTX diol in rat plasma after oral administration bocsci.com.
Preclinical Pharmacological Characterization of Gsk1910364
In Vitro Enzymatic Inhibition Potency and Kinetics
Information regarding the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of GSK1910364 against soluble epoxide hydrolase is not available in the reviewed literature. Details of kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) are also not publicly documented.
Selectivity Profiling Against Related Epoxide Hydrolases and Off-Targets
A critical aspect of preclinical characterization is the assessment of a compound's selectivity for its intended target over other related enzymes and potential off-targets. Data on the inhibitory activity of this compound against other epoxide hydrolases, such as the microsomal epoxide hydrolase (EPHX1), and a broader panel of receptors, enzymes, and ion channels, are not available in the public scientific literature.
Target Engagement Studies in Cellular and Tissue Systems
Confirmation that a compound interacts with its target within a biological system is a key step in preclinical development. Methodologies such as the cellular thermal shift assay (CETSA) or NanoBRET are often employed to quantify target engagement. However, no studies detailing the application of these or similar techniques to measure the engagement of this compound with soluble epoxide hydrolase in cellular or tissue models have been identified.
In Vitro Efficacy Studies of Gsk1910364
Effects on Inflammatory Cytokine and Mediator Production in Cellular Models
The inhibition of sEH by compounds like GSK1910364 has demonstrated significant effects on the production of various inflammatory cytokines and mediators in cellular and ex vivo models.
A clinical sEH inhibitor, GSK2256294 (which is related to the preclinical tool this compound), has been shown to reduce the expression of several inflammatory cytokines. In ex vivo cultures derived from patients with ulcerative colitis and Crohn's disease, GSK2256294 reduced the production of interleukin (IL)-2, IL-12p70, IL-10, and tumor necrosis factor-alpha (TNFα). Furthermore, it specifically reduced IL-4 and interferon-gamma (IFNγ) levels in ulcerative colitis, and IL-1β in Crohn's disease. nih.gov These findings suggest a broad anti-inflammatory effect across different cytokine profiles.
Table 1: Modulation of Inflammatory Cytokines by GSK2256294 (an sEH inhibitor)
| Cytokine | Effect in Ulcerative Colitis Explants | Effect in Crohn's Disease Explants | Reference |
| IL-2 | Reduced Production | Reduced Production | nih.gov |
| IL-12p70 | Reduced Production | Reduced Production | nih.gov |
| IL-10 | Reduced Production | Reduced Production | nih.gov |
| TNFα | Reduced Production | Reduced Production | nih.gov |
| IL-4 | Reduced Production | Not specified | nih.gov |
| IFNγ | Reduced Production | Not specified | nih.gov |
| IL-1β | Not specified | Reduced Production | nih.gov |
Treatment with EPHX2 inhibitors, including this compound, has been associated with the upregulation of cytoprotective genes. This effect was observed in colon samples obtained from mice treated with an EPHX2 inhibitor. The increase in endogenous EETs due to sEH inhibition contributes to anti-inflammatory activity, which can be linked to the activation of pathways that promote cellular protection and reduce inflammation.
GSK2256294A, another sEH inhibitor, has been investigated for its capacity to reduce the expression of inflammatory cytokines in cellular models stimulated by specific inflammatory agents. In vitro testing demonstrated its ability to mitigate inflammatory cytokine expression in cells activated by palmitic acid (PA) and IL-1β. nih.gov Palmitic acid is a saturated fatty acid known to induce robust pro-inflammatory responses, including IL-1β secretion, often through Toll-like receptor 4 (TLR4) activation in various immune cells such as dendritic cells and macrophages. The observed reduction of inflammatory cytokine expression by sEH inhibition in response to these stimuli highlights its potential in counteracting inflammation triggered by metabolic and cytokine-mediated pathways. nih.gov
Impact on T Cell Profiles and Macrophage Polarization
EPHX2 inhibition has shown an impact on immune cell profiles, particularly T cells and macrophages, which are central to inflammatory processes. GSK2256294, a clinical sEH inhibitor, has been utilized to investigate adipose tissue T cell profiles. nih.gov Furthermore, EPHX2 inhibition has been reported to decrease the expression of pro-inflammatory cytokines associated with Th1 and Th17 profiles, while simultaneously increasing the number of regulatory T (Treg) cells in an experimental model of arthritis. This suggests a shift towards a more anti-inflammatory or regulatory immune response.
Modulation of the Kynurenine (B1673888) Pathway and Kynurenine Levels in Cellular Contexts
The kynurenine pathway (KP) is the primary metabolic route for tryptophan, yielding kynurenine (KYN) and other bioactive metabolites that play crucial roles in immune regulation and inflammation. Enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) initiate this pathway.
An sEH inhibitor named Epoxykynin has been identified as a potent modulator of the kynurenine pathway. In cellular contexts, Epoxykynin dose-dependently inhibited kynurenine production in the presence of IFN-γ. Furthermore, experimental depletion of sEH in HeLa cells resulted in a decrease in kynurenine levels. Given that this compound is also an sEH inhibitor, these findings suggest that this compound likely exerts a similar modulatory effect on the kynurenine pathway by inhibiting sEH activity, thereby influencing kynurenine levels in cellular contexts.
Table 2: Modulation of Kynurenine Levels by sEH Inhibition
| Compound/Intervention | Effect on Kynurenine (KYN) Production | Cellular Context | Reference |
| Epoxykynin (sEH inhibitor) | Dose-dependent inhibition (in presence of IFN-γ) | BxPC-3 cells | |
| sEH depletion | Decreased levels | HeLa cells |
In Vivo Efficacy Studies of Gsk1910364 in Animal Disease Models
Efficacy in Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Mouse Models of Inflammatory Bowel Disease
The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely utilized in vivo model for studying inflammatory bowel disease (IBD), particularly ulcerative colitis, due to its ability to mimic many pathological and symptomatic features of the human condition nih.govnih.govnih.govrcsb.org. DSS administration leads to epithelial damage, compromised barrier integrity, and a robust inflammatory response in the colon nih.gov. GSK1910364 has demonstrated significant efficacy in ameliorating the symptoms and pathological changes associated with DSS-induced colitis in murine models.
Assessment of Disease Activity Index (DAI) and Macroscopic Colitis Scoring
Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis
| Assessment Parameter | DSS-Only Control | This compound Treatment | Significance |
| DAI (AUC) | Increased | Significantly Decreased | p < 0.05 |
Histopathological Evaluation of Colonic Tissue Injury and Inflammation
Histopathological evaluation of colonic tissue is crucial for assessing the extent of mucosal damage and inflammatory cell infiltration in DSS-induced colitis nih.govrcsb.org. DSS treatment typically leads to severe damage, including crypt swelling and destruction, and widespread inflammatory cell infiltration. This compound treatment significantly decreased the histopathology score, demonstrating substantial protection from DSS-induced damage. This protective effect included an improved histological structure, a more complete colonic mucosal epithelium, and reduced inflammatory cell infiltration.
Table 2: Histopathological Findings in DSS-Induced Colitis with this compound Treatment
| Histopathological Feature | DSS-Only Control | This compound Treatment |
| Overall Histopathology Score | Significantly Increased | Significantly Decreased |
| Colonic Mucosal Damage | Severe | Substantial Protection |
| Inflammatory Cell Infiltration | Widespread | Reduced |
Reduction of Myeloperoxidase (MPO) Activity as a Marker of Neutrophilic Infiltration
Table 3: Myeloperoxidase (MPO) Activity in DSS-Induced Colitis
| Marker | DSS-Only Control | This compound Treatment |
| MPO Protein Expression | Significantly Increased | Significantly Decreased, near normal levels |
Modulation of Local Cytokine and Gene Expression in Colon Samples
Inflammatory bowel disease is characterized by an abnormal immune response involving the dysregulation of various cytokines and gene expression nih.gov. DSS-induced colitis is associated with elevated levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) nih.govrcsb.org. Studies showed that DSS treatment caused substantial increases or decreases in the mRNA levels of selected marker genes. This compound treatment tended to restore the expression levels of these selected marker genes, including Il1b, Ccr6, Sstr2, Lgr5, Tnf, Ltb, and Rela, back toward baseline or near baseline levels in colon samples. This suggests that this compound modulates the local inflammatory cytokine and gene expression profile in the colon, contributing to its anti-inflammatory effects.
Attenuation of Inflammation in Smoke-Induced Murine Models
Information regarding the attenuation of inflammation by this compound in smoke-induced murine models was not found within the scope of the provided search results. Therefore, no specific details can be provided for this section concerning this compound.
Transcriptomic Changes in Brain Hippocampal Microvasculature in Response to High Glycemic Diet in Mice
Research into the effects of a high glycemic diet (HGD) on brain microvasculature, particularly in the hippocampus, has revealed significant transcriptomic changes associated with microvascular dysfunction, oxidation, inflammation, and altered mitochondrial function nih.govnih.gov. Studies in mice have demonstrated that an HGD can induce a detrimental transcriptomic response in the microvessels of the hippocampus, a brain region critical for memory formation nih.govnih.gov. These investigations have also explored the potential for soluble epoxide hydrolase inhibitors (sEHIs) to counteract these adverse effects. For instance, a soluble epoxide hydrolase inhibitor, trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), has been shown to reverse many of the transcriptomic changes induced by an HGD in the hippocampal microvasculature of male mice nih.gov. Further studies aimed to determine the transcriptomic changes in female brain hippocampal microvasculature induced by an HGD and characterize the response to t-AUCB, demonstrating that the HGD resulted in differential expression of 506 genes in females, primarily downregulated, with functions related to cell signaling, cell adhesion, cellular metabolism, and neurodegenerative diseases nih.gov.
However, based on the available search results, specific research detailing the transcriptomic changes in brain hippocampal microvasculature in response to a high glycemic diet in mice, directly involving the chemical compound this compound, was not identified within the provided context. The studies primarily discussing this specific area of research utilized t-AUCB as the soluble epoxide hydrolase inhibitor nih.govnih.gov. While this compound is recognized as a preclinical soluble epoxide hydrolase inhibitor with demonstrated efficacy in other in vivo animal models, such as reducing inflammation in DSS-induced colitis in mice, its direct involvement in the specific transcriptomic studies concerning high glycemic diet and hippocampal microvasculature was not found.
Biomarker and Mechanistic Investigations Associated with Gsk1910364
Comprehensive Profiling of Epoxyeicosatrienoic Acids (EETs) and Dihydroxyeicosatrienoic Acids (DHETs)
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid metabolism via cytochrome P450 enzymes. These compounds possess pleiotropic beneficial effects, including anti-inflammatory, vasoactive, and analgesic properties idrblab.netnih.gov. Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is the primary enzyme responsible for hydrolyzing EETs into their less biologically active diols, dihydroxyeicosatrienoic acids (DHETs) nih.govnih.govcaymanchem.com.
Inhibition of sEH by compounds like GSK1910364 is designed to prolong the half-life and enhance the beneficial effects of endogenous EETs nih.gov. Studies have shown that sEH inhibitors mediate their effects through EETs-driven regulation of mitochondrial function, reduction of reactive oxygen species (ROS) levels, and amelioration of endoplasmic reticulum stress nih.govlabsolu.cacaymanchem.com.
Specifically, the sEH inhibitor GSK2256294 (which shares the chemical structure with the compound referred to as this compound in some studies) has demonstrated potent cell-based activity in inhibiting the conversion of 14,15-EET to 14,15-DHET in human, rat, and mouse whole blood in vitro metabolomicsworkbench.org. Quantitative data illustrate this inhibition:
Table 1: Effect of GSK2256294 on sEH Activity (14,15-EET to 14,15-DHET Conversion)
| Sample Type | Treatment Group | sEH Activity (pmol/mL/hr or pmol/mg/hr) | P-value |
| Plasma | Placebo | 4.08 ± 4.53 | 0.005 |
| Plasma | GSK2256294 | 1.93 ± 2.62 | |
| Adipose Tissue | Placebo | 2,176 ± 965 | 0.0005 |
| Adipose Tissue | GSK2256294 | 1,280 ± 675 |
Additionally, the plasma 11,12-DHET:(DHET+EET) ratio was observed to decrease during treatment with GSK2256294 (0.40±0.12 vs. 0.36±0.18; P=0.049), indicating a shift towards higher EET levels metabolomicsworkbench.org.
Clinical observations in ulcerative colitis (UC) patients have revealed elevated EET concentrations and reduced sEH expression in inflamed intestinal tissues compared to adjacent non-inflammatory tissues, suggesting that increased EET levels may contribute to a protective mechanism in the disease nih.govlabsolu.cametabolomicsworkbench.org.
Identification of Disease-Associated Gene Expression Signatures Affected by this compound Treatment
Preclinical investigations using this compound in mouse models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis have demonstrated its ability to modulate gene expression profiles associated with inflammation. Treatment with this compound resulted in the upregulation of cytoprotective genes and the downregulation of proinflammatory cytokine production in colon samples idrblab.netnih.govcuhk.edu.cn.
A Connectivity Map (CMAP) analysis further supported these findings by identifying an inverse correlation between the gene expression response to sEH inhibitors (including this compound) and inflammatory bowel disease patient-derived gene signatures. This suggests that sEH inhibition may help restore diseased gene expression patterns towards a more physiological state idrblab.netnih.govmetabolomicsworkbench.org.
Furthermore, studies with GSK2256294 have provided specific insights into its impact on cytokine production. This compound reduced the production of several key inflammatory cytokines in patient-derived explant cultures from both ulcerative colitis and Crohn's disease:
Table 2: Effect of GSK2256294 on Pro-inflammatory Cytokine Production
| Cytokine | Effect in UC & Crohn's Disease Explants | Specific Effects Noted |
| IL2 | Reduced production idrblab.netnih.govcuhk.edu.cn | |
| IL12p70 | Reduced production idrblab.netnih.govcuhk.edu.cn | |
| IL10 | Reduced production idrblab.netnih.govcuhk.edu.cn | |
| TNFα | Reduced production idrblab.netnih.govcuhk.edu.cn | Decreased secreted (median difference −15.79 pg/mL, P=0.016) wikipedia.org |
| IL4 | Reduced in ulcerative colitis idrblab.netnih.govcuhk.edu.cn | |
| IFNγ | Reduced in ulcerative colitis idrblab.netnih.govcuhk.edu.cn | Decreased in most individuals (median difference −80.07 pg/mL, P=0.109, not significant) wikipedia.org; Decreased percentage of adipose IFNγ-producing Th1 cells (median difference −4.69%, P=0.016) wikipedia.org |
| IL1β | Reduced in Crohn's disease idrblab.netnih.govcuhk.edu.cn | |
| IL6 | Significantly inhibited secretion nih.gov | No change in plasma IL-6 levels metabolomicsworkbench.org |
These findings highlight the broad anti-inflammatory effects of sEH inhibition on disease-associated gene expression and cytokine profiles.
Analysis of EPHX2 Protein Expression and its Correlation with Disease Pathology
EPHX2 protein, also known as soluble epoxide hydrolase (sEH), plays a critical role in metabolizing EETs. Its expression levels and correlation with disease pathology have been investigated in various inflammatory conditions, particularly IBD.
Immunohistochemical analysis has confirmed the presence of EPHX2 protein in normal human colon tissue, with increased levels observed in infiltrated immune cells from Crohn's patient tissue biopsies idrblab.netnih.govcuhk.edu.cnguidetopharmacology.org. However, the correlation between EPHX2 protein expression and disease pathology in ulcerative colitis has presented some conflicting findings across different studies:
Reisdorf et al. (2019) did not observe a statistically significant difference in EPHX2 protein expression levels between UC colonic biopsy samples and healthy controls using Western blot analysis, although a trend towards increased expression was noted in some UC patients nih.govnih.govlabsolu.ca.
Conversely, Qiu et al. reported reduced sEH expression in inflamed UC tissues nih.govlabsolu.cametabolomicsworkbench.org.
More recently, a study from 2025 indicated that EPHX2 protein levels in the intestinal biopsy tissues of UC patients were significantly lower than those of controls (P<0.001) nih.govcaymanchem.com.
Despite these varied observations regarding baseline EPHX2 expression in diseased tissues, the therapeutic efficacy of sEH inhibitors like this compound in preclinical models suggests that modulating sEH activity, rather than simply its baseline expression, is key to its anti-inflammatory effects. EPHX2 has also been identified as a feature gene related to mitochondrial dysfunction and oxidative stress in UC nih.govcaymanchem.com.
Correlation between this compound Activity and Markers of Mitochondrial Dysfunction and Oxidative Stress
Mitochondrial dysfunction (MD) and oxidative stress (OS) are recognized as significant contributors to the pathogenesis of inflammatory diseases, including ulcerative colitis nih.govcaymanchem.com. Mitochondria are a primary source of reactive oxygen species (ROS), and pathological elevations in ROS levels due to MD can lead to oxidative stress, creating a detrimental cycle that exacerbates cellular damage nih.govuniprot.orgchemdiv.comcphi-online.com.
Soluble epoxide hydrolase inhibitors, including this compound, are believed to exert their therapeutic effects by influencing mitochondrial function and reducing ROS levels nih.govlabsolu.cacaymanchem.com. This mechanistic link is crucial for understanding how this compound alleviates inflammatory conditions.
In the DSS-induced colitis mouse model, treatment with this compound significantly ameliorated disease severity, as evidenced by improvements in the Disease Activity Index (DAI) and a reduction in myeloperoxidase (MPO) activity, a biomarker for inflammation and neutrophilic infiltration idrblab.netnih.govmetabolomicsworkbench.orguni.lu.
Table 3: Impact of this compound on Disease Activity and Inflammation Markers in DSS-Induced Colitis Mice
| Group | Mean DAI Peak (Day 8) | MPO Activity (units/g colon tissue) | Histopathological Score |
| Sham Control | 0 | 0.15 | - |
| DSS-only | ~2.7 | 5.64 | 15.1 ± 4.0 |
| Cyclosporin (B1163) A (CsA) | 1.8 | 1.21 | 3.2 ± 0.2 |
| GSK1910364A | 1.1 | 0.33 | 3.5 ± 0.5 |
The notable reduction in MPO activity to near normal levels with this compound treatment (0.33 vs. 0.15 for sham control) underscores its potent anti-inflammatory action, which is considered to be mediated through the modulation of EETs and their subsequent effects on mitochondrial integrity and oxidative balance idrblab.netmetabolomicsworkbench.orguni.lu. Furthermore, EPHX2 itself has been identified as a feature gene associated with mitochondrial dysfunction and oxidative stress in UC, reinforcing the mechanistic connection between sEH activity and these cellular processes nih.govcaymanchem.com.
Comparative Preclinical Pharmacological Analyses of Gsk1910364
Efficacy Comparisons with Established Therapeutic Agents in Preclinical Disease Models (e.g., Cyclosporin (B1163) A)
In preclinical models of inflammatory bowel disease (IBD), the soluble epoxide hydrolase (sEH) inhibitor GSK1910364 has demonstrated notable efficacy, with outcomes that are comparable or superior to the established immunosuppressive agent, Cyclosporin A. researchgate.netplos.orgacs.org A key study utilized a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, a common in vivo representation of IBD, to evaluate the therapeutic potential of this compound. researchgate.netresearchgate.net
The results from this model indicated that treatment with this compound provided significant protection against colitis. bocsci.com One of the primary markers for inflammation and neutrophilic infiltration in the colon is myeloperoxidase (MPO) activity. In the DSS-treated group, MPO activity was markedly elevated. While Cyclosporin A, used as a positive control, effectively reduced MPO activity from 5.64 to 1.21, this compound demonstrated an even more profound reduction, lowering MPO activity to 0.33. nih.gov
Histopathological examination of the colon tissue further substantiated these findings. The DSS-only group exhibited a high histopathological score of 15.1. In contrast, both treatment groups showed significant protection, with the Cyclosporin A group scoring 3.2 and the this compound group scoring 3.5, indicating a potent anti-inflammatory effect. nih.gov These findings underscore the ability of this compound to mitigate inflammation and tissue damage in a preclinical IBD model, positioning it as a promising compound when compared against a standard therapeutic agent like Cyclosporin A. researchgate.netnih.gov
Table 1: Comparative Efficacy of this compound vs. Cyclosporin A in DSS-Induced Colitis Mouse Model
| Treatment Group | Myeloperoxidase (MPO) Activity | Histopathological Score (0-40 scale) |
|---|---|---|
| Sham Control | 0.15 | N/A |
| DSS-Only | 5.64 | 15.1 ± 4.0 |
| Cyclosporin A | 1.21 | 3.2 ± 0.2 |
| This compound | 0.33 | 3.5 ± 0.5 |
Data sourced from Reisdorf et al. (2019). nih.gov
Comparative Preclinical Characterization with Other Soluble Epoxide Hydrolase Inhibitors (e.g., GSK2256294)
This compound is often characterized as a preclinical tool compound, used to validate the therapeutic hypothesis of sEH inhibition in various disease models. researchgate.netplos.org Its characterization is often put in context with GSK2256294, a structurally related sEH inhibitor that has progressed into clinical trials. researchgate.netplos.orgnih.gov While both compounds target the same enzyme, their preclinical evaluation has occurred in different contexts, providing a broader understanding of the potential of sEH inhibition.
This compound has been effectively used in in vivo animal models to demonstrate the benefits of sEH inhibition. For instance, its administration was shown to alleviate DSS-induced colitis in mice and mitigate inflammation in a mouse model of smoke-induced lung inflammation. researchgate.netbocsci.com These studies confirmed the anti-inflammatory effects of inhibiting sEH in a living organism.
In comparison, GSK2256294 has also undergone extensive preclinical and clinical evaluation. e-century.uspatsnap.com Preclinically, it has shown efficacy in models of pulmonary disease. nih.gov Furthermore, its effects have been studied in human tissues ex vivo. In explant cultures derived from patients with Ulcerative Colitis (UC) and Crohn's Disease (CD), GSK2256294 significantly reduced the production of several pro-inflammatory cytokines, including TNFα, IL-2, IL-10, and IL-12p70. researchgate.netplos.orgacs.orgbocsci.com Interestingly, it showed some differential effects between the two conditions, reducing IL-4 and IFNγ specifically in UC samples, and IL-1β in CD samples. researchgate.netplos.orgacs.org This highlights the translational potential of sEH inhibition from preclinical animal models, where this compound was instrumental, to clinical applications, for which GSK2256294 is being developed. nih.gov
Table 2: Comparative Preclinical Profile of this compound and GSK2256294
| Feature | This compound | GSK2256294 |
|---|---|---|
| Developmental Stage | Preclinical Tool Compound researchgate.net | Clinical Candidate researchgate.netnih.gov |
| Primary Evaluation Model | In vivo mouse models (e.g., DSS-induced colitis, smoke-induced inflammation) researchgate.netbocsci.com | Ex vivo human tissue explants (UC & CD), preclinical pulmonary models, and clinical trials researchgate.netbocsci.comnih.gov |
| Key Preclinical Findings | Alleviated colitis and reduced MPO activity and histopathological damage in mice. nih.gov Mitigated smoke-induced inflammation. bocsci.com | Reduced production of multiple pro-inflammatory cytokines in UC and CD patient-derived explant cultures. researchgate.netplos.orgacs.org |
| Reported Effects | Demonstrated in vivo efficacy comparable or superior to Cyclosporin A in an IBD model. researchgate.netnih.gov | Showed anti-inflammatory effects in human IBD tissues and was well-tolerated in Phase I clinical trials. plos.orgnih.gov |
This table summarizes findings from multiple sources. researchgate.netplos.orgacs.orgresearchgate.netbocsci.comnih.govnih.gov
Methodological Approaches Utilized in Gsk1910364 Research
Application of Connectivity Map (CMAP) for In Silico Gene-Disease Linkage Discovery
The Connectivity Map (CMAP) has been a pivotal computational tool in the initial discovery phase of GSK1910364 research. CMAP is designed to systematically compare gene expression profiles derived from compound treatments of cell lines with gene expression signatures obtained from diseased tissues of patients or animal models nih.govplos.org. This approach was instrumental in identifying an inverse-correlation between the gene expression response induced by an exemplar EPHX2 inhibitor (including this compound) and a patient-derived signature associated with inflammatory bowel disease nih.govresearchgate.netplos.orgnih.govcolab.ws. The underlying premise of CMAP is that a strong inverse-correlation at the transcriptomics level between a compound's profile and a disease signature suggests that the compound's mechanism of action may help restore disease expression towards a more normal pattern plos.org. This in silico data mining strategy contributed to the identification of novel drug targets, such as EPHX2, within GSK's research initiatives aimed at developing new disease therapies nih.gov.
Molecular and Cellular Biology Techniques for Mechanistic Elucidation
A range of molecular and cellular biology techniques have been employed to dissect the mechanistic effects of this compound. These methods provide critical insights into the compound's impact on protein expression, gene transcription, cytokine secretion, and tissue morphology.
Western Blot Analysis for Protein Expression Quantification
Western blot analysis has been utilized to quantify the protein expression levels of EPHX2 in various biological samples. For instance, this technique was applied to human colon biopsy samples obtained from healthy donors and patients with ulcerative colitis (UC) to assess EPHX2 protein amounts nih.govplos.org.
Methodological Details for Western Blot Analysis nih.gov:
Sample Preparation: Human colon samples were homogenized in lysis buffer to prepare tissue lysates.
Electrophoresis: 20 μg of protein from each sample lysate was separated using a 4–12% gradient SDS-PAGE.
Blotting and Incubation: The separated proteins were transferred to a blot, which was then blocked with Li-Cor Odyssey blocking buffer for 30 minutes at room temperature. Subsequently, the blot was incubated overnight at 4°C with an anti-human EPHX2 antibody (Santa Cruz Biotech., Cat# sc-25795) at a 1:500 dilution.
Detection: After washing, the blot was incubated for 1 hour at room temperature with a goat anti-rabbit antibody (IRDye800CW, Li-Cor, Cat#926–32211) at a 1:4000 dilution.
Imaging and Analysis: The blot was scanned using a Li-Cor Odyssey scanner. Anti β-actin antibody (Santa Cruz Biotech, Cat# sc-47778) was used as a loading control, and EPHX2 band intensity was normalized to the actin band intensity for final analysis.
Research Findings: EPHX2 protein was detected in all analyzed samples. While there was a trend towards increased EPHX2 expression in inflamed UC samples, this difference was not statistically significant nih.govplos.org. Specifically, Reisdorf et al. did not observe a statistically significant difference in EPHX2 protein expression levels between UC colonic biopsy samples and healthy controls using Western blot analysis nih.gov.
Real-Time Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) for Gene Expression
Real-Time Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) has been employed to quantify the messenger RNA (mRNA) expression of specific genes, providing insights into transcriptional changes induced by this compound. This technique was used to measure selected marker gene mRNA expression in colon samples from mice treated with this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model nih.govplos.org.
Methodological Details for qRT-PCR nih.gov:
RNA Isolation and Reverse Transcription: Total RNA was isolated from treated cells or tissues. RNA was then reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
PCR Reaction Setup: PCR reactions were prepared using TaqMan Universal Master Mix II in 384-well plates, with 5μl reactions per well.
Data Analysis: The Crossing Point (Cp) values obtained from the Lightcycler 480 were converted to ΔCp by normalizing to the housekeeping gene GAPDH (ΔCp = Cp GAPDH—Cp Sample). Further normalization to the sham-treated control yielded ΔΔCp (ΔΔCp = ΔCp DSS or compound treated - ΔCp sham treated). Data represented the average of four biological repeats and two technical duplicates for each RT-PCR reaction.
Primer List: Specific primers used included those for Tnf, Il1b, Ccr6, Sstr2, Cdh3, Ltb, Rela, and Lgr5, in addition to Gapdh as a housekeeping gene nih.gov.
Research Findings: Treatment with this compound resulted in the upregulation of cytoprotective genes and downregulation of proinflammatory cytokine production in colon samples nih.govresearchgate.netplos.orgnih.gov. In the DSS-induced colitis model, DSS treatment caused significant increases or decreases in mRNA levels for most marker genes. Both Cyclosporin (B1163) A (a positive control) and this compound treatment tended to restore these gene expression levels back toward baseline or near baseline, including genes like Il1b, Ccr6, Sstr2, Lgr5, Tnf, Ltb, and Rela plos.org.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) and Meso Scale Discovery (MSD) methods have been used to quantify the release of various cytokines, which are key mediators of inflammation. These assays were applied to cell-free supernatants from cultured explants derived from ulcerative colitis (UC) and Crohn's disease (CD) patients treated with EPHX2 inhibitors.
Methodological Details for ELISA/MSD nih.govresearchgate.net:
Sample Collection: Supernatants from cultured IBD biopsies (treated with or without compound) were collected after 24 hours of compound treatment.
Cytokine Detection (ELISA): The release of specific cytokines, such as TNFα, IL1B, and IL6, was determined using commercially available ELISA kits (e.g., TNFα and IL1B from BioTechne; IL6 from ImmunoTools).
Cytokine Detection (MSD): UC and CD patient sample supernatants (N = 10–12) were analyzed for a broader panel of cytokines including IFNG, IL1B, IL2, IL4, IL6, IL8, IL10, IL12p70, IL13, and TNFα protein concentrations using the MSD method (Meso Scale Discovery Cat#. K15049D02). Frozen samples were diluted 20-fold in PBS before detection.
Research Findings: While the specific data for this compound's direct effect on cytokine quantification via ELISA/MSD is not explicitly detailed in the provided snippets, a related clinical EPHX2 inhibitor, GSK2256294, was shown to reduce the production of IL2, IL12p70, IL10, and TNFα in both UC and CD patient-derived explant cultures nih.govresearchgate.netplos.orgnih.gov. Furthermore, GSK2256294 specifically reduced IL4 and IFNγ in ulcerative colitis, and IL1β in Crohn's disease, suggesting potential differential effects in these two conditions nih.govresearchgate.netplos.orgnih.gov.
Histopathological Staining and Scoring (e.g., Hematoxylin and Eosin)
Histopathological analysis, particularly using Hematoxylin and Eosin (H&E) staining, is crucial for assessing tissue morphology and the extent of inflammation and damage. This technique was extensively used in studies involving this compound in mouse models of colitis.
Methodological Details for Histopathological Staining and Scoring nih.govresearchgate.netplos.org:
Tissue Preparation: Sections of colon were prepared and processed through routine histopathological procedures. Paraffin blocks were created, and 4–5μm thick tissue sections were cut onto glass slides using an automated rotary microtome.
Staining: Slides were stained with H&E.
Microscopic Examination and Scoring: Stained colon tissues were examined under a Nikon Eclipse 80i microscope for microscopic changes related to DSS administration. Representative photographs were taken using a Leica DFC425C camera. A semi-quantitative scoring system, typically on a scale of 0–40, was used to assess histopathological outcomes.
Research Findings: In a DSS-induced colitis mouse model, treatment with this compound demonstrated improved outcomes comparable to or superior to the positive control, Cyclosporin A nih.govresearchgate.netplos.orgnih.gov. The DSS-treated group exhibited nearly complete destruction of the colonic mucosa. In contrast, both Cyclosporin A and this compound treatment groups showed significant protection, with substantially lower histopathological scores. For example, the DSS group had a histopathological score of 15.1 ± 4.0, while the EPHX2i-treated group showed a score of 3.5 ± 0.5 nih.govplos.org.
Furthermore, Myeloperoxidase (MPO) activity, a biomarker for inflammation associated with neutrophilic infiltration, was significantly reduced by this compound. MPO activity for the untreated DSS group was 5.64, which was remarkably reduced to 0.33 with this compound inhibition nih.govplos.orgbocsci.com. Immunohistochemistry analysis also confirmed the presence of EPHX2 protein in infiltrated immune cells from Crohn's patient tissue biopsies nih.govresearchgate.netplos.orgnih.gov.
Table 1: Histopathological Scores in DSS-Induced Colitis Mouse Model nih.govplos.org
| Treatment Group | Histopathological Score (Mean ± SD, Scale 0-40) | MPO Activity (per gram of colon tissue) |
| Sham Control | Not explicitly stated (normal) | 0.15 |
| DSS | 15.1 ± 4.0 | 5.64 |
| Cyclosporin A (CsA) | 3.2 ± 0.2 | 1.21 |
| EPHX2i (this compound) | 3.5 ± 0.5 | 0.33 |
Advanced Bioinformatics and Machine Learning Methodologies for Feature Gene Identification and Subtype Analysis
Advanced bioinformatics and machine learning methodologies have been increasingly integrated into research to identify crucial genes and analyze disease subtypes, particularly in complex conditions like ulcerative colitis (UC) and Crohn's disease (CD). While the direct application of these specific advanced methodologies solely on this compound itself is not detailed beyond the initial CMAP use, its target, EPHX2, has been a focus of such analyses, linking this compound research to these broader computational efforts.
Bioinformatics analysis and machine learning methods have been integrated to mine gene expression data from public repositories like the Gene Expression Omnibus (GEO) nih.govdovepress.com. The aim is to uncover associations between mitochondrial dysfunction (MD) and oxidative stress (OS)-related genes and immune cell infiltration, identify feature genes related to MD and OS, and explore their clinical significance in UC nih.govdovepress.com.
Methodological Approaches Include nih.govdovepress.comresearchgate.net:
Unsupervised Clustering: UC samples are subjected to unsupervised clustering based on differentially expressed MD and OS-related genes (DEMORGs) to identify distinct disease subtypes.
Immune Cell Infiltration Assessment: Algorithms such as CIBERSORT are utilized to infer the infiltration proportions of various immune cell types (e.g., 22 types) from gene expression profiles. Correlation analysis is performed between DEMORG expression and immune cell infiltration.
Feature Gene Selection: Machine learning algorithms like Least Absolute Shrinkage and Selection Operator (LASSO) and Support Vector Machine-Recursive Feature Elimination (SVM-RFE) are commonly used to filter DEMORGs and identify key feature genes. The intersection of genes identified by both algorithms is often taken to refine the selection of MD and OS-related feature genes.
Diagnostic Efficacy Evaluation: Receiver operating characteristic (ROC) curves are plotted, and nomograms are constructed to evaluate the diagnostic efficacy of the identified feature genes for UC.
Research Findings Related to EPHX2 (Target of this compound): Based on nine DEMORGs, two MD and OS-related subtypes were identified in UC samples. Subtype C2 was characterized by a more severe degree of MD, higher OS levels, and more severe disease activity, along with significantly higher infiltration proportions of follicular helper T cells, M1 macrophages, activated dendritic cells, and neutrophils compared to subtype C1 researchgate.net. Notably, EPHX2 was identified as one of eight hub genes (including APOA1, APOA4, CYP2C8, CYP2C9, CYP2J2, EPHX2, HSD3B1, and LPL) that formed a diagnostic model for Crohn's disease. This model exhibited excellent diagnostic performance with area under curve (AUC) values of 0.94 in both training and validation sets researchgate.net. This highlights the relevance of EPHX2, the target of this compound, in the broader context of complex disease mechanisms elucidated through advanced computational methods.
Structural Biology Approaches Applied to Soluble Epoxide Hydrolase Inhibition (e.g., Crystal Structures of Related Inhibitor-Enzyme Complexes)
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional homodimeric enzyme primarily located in the cytosol nih.govbiorxiv.orgnih.gov. Each monomer of human sEH (approximately 62.5 kDa, 555 amino acids) consists of two distinct structural domains: an N-terminal phosphatase domain and a C-terminal hydrolase domain, connected by a proline-rich linker nih.govbiorxiv.orgnih.govmdpi.com. The C-terminal hydrolase domain is responsible for the hydrolysis of epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their corresponding diols, thereby diminishing their biological activity nih.govnih.govmdpi.com.
Key Active Site Residues and Architecture of Soluble Epoxide Hydrolase
The catalytic activity of sEH's hydrolase domain resides within an L-shaped hydrophobic pocket acs.orgmdpi.com. This active site is characterized by a catalytic triad (B1167595) composed of Asp335, Asp496 (or Asp495), and His524 (or His523) acs.orgbiorxiv.orgnih.govmdpi.comnih.gov. Additionally, two critical tyrosine residues, Tyr381 (or Tyr383) and Tyr465 (or Tyr466), play a crucial role in substrate activation and inhibitor binding acs.orgbiorxiv.orgnih.govmdpi.com. These tyrosines are positioned to form hydrogen bonds with the oxygen atom of the epoxide ring of substrates, facilitating nucleophilic attack by Asp335 colab.wsnih.gov.
The general mechanism of epoxide hydrolysis by sEH involves a two-step process. First, the epoxide substrate binds to the active site, where it is polarized by the tyrosine residues (Tyr381/Tyr383 and Tyr465/Tyr466). Subsequently, Asp335 performs a nucleophilic attack on one of the electrophilic carbons of the epoxide, forming an alkyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule, releasing the diol product and regenerating the enzyme nih.govnih.gov.
Common Binding Modes of Soluble Epoxide Hydrolase Inhibitors
Structural studies of sEH in complex with various inhibitors, particularly urea (B33335) and amide derivatives, have revealed common binding principles that are highly relevant to understanding compounds like this compound. These inhibitors typically occupy the hydrophobic active site pocket and establish critical interactions with the catalytic triad and surrounding residues.
A prominent feature in many potent sEH inhibitors is the presence of a urea or amide functional group nih.govmdpi.comnih.gov. The carbonyl oxygen of the urea or amide moiety often forms hydrogen bonds with the tyrosine residues (Tyr381/Tyr383 and Tyr465/Tyr466) that constitute the oxyanion hole acs.orgbiorxiv.orgnih.govnih.gov. Concurrently, the N-H group of the urea or amide acts as a hydrogen bond donor to Asp335, a key residue of the catalytic triad acs.orgbiorxiv.orgnih.govmdpi.com. These interactions are crucial for competitive inhibition, as the inhibitor mimics the transition state of the epoxide hydrolysis reaction.
For instance, crystal structures of human sEH complexed with inhibitors such as epoxykynin (PDB: 8QZD) illustrate these interactions. Epoxykynin, an amide-based inhibitor, forms hydrogen bonds between its amide oxygen and Tyr383 and Tyr466, and an additional hydrogen bond between its amide nitrogen and Asp335 acs.org. Similarly, other urea-derived inhibitors have been shown to engage in hydrogen bonding with Asp335 and Tyr383, along with hydrophobic interactions with residues like Trp525 and Tyr466 biorxiv.org.
The hydrophobic pockets within the sEH active site also accommodate bulky hydrophobic groups often present in sEH inhibitors, contributing to their binding affinity and specificity biorxiv.orgmdpi.com. These interactions, including π-π stacking with aromatic residues like Trp336, Phe387, and His524, further stabilize the inhibitor-enzyme complex biorxiv.orgwhiterose.ac.uk.
Inferred Binding Characteristics of this compound
As a known sEH inhibitor, this compound is expected to engage in similar structural interactions within the sEH active site, leveraging the established binding modes observed for other urea/amide-based inhibitors. Given its classification as an sEH inhibitor, it is highly probable that this compound’s chemical structure incorporates elements that enable it to form hydrogen bonds with the catalytic triad (Asp335, Asp496, His524) and the activating tyrosines (Tyr381/Tyr383, Tyr465/Tyr466) of the sEH hydrolase domain. Its molecular design would likely allow it to fit snugly into the L-shaped hydrophobic pocket, contributing to its inhibitory potency.
While a specific crystal structure of this compound bound to sEH would provide definitive insights into its precise binding pose and molecular interactions, the consistent structural features and binding mechanisms observed across a range of sEH inhibitors strongly suggest that this compound achieves its inhibitory effect through analogous, well-defined interactions within the enzyme's active site.
Data Tables
Table 1: Key Residues in Human Soluble Epoxide Hydrolase (sEH) Active Site and Their Roles
| Residue | Location/Type | Role in Catalysis/Binding | Source |
| Asp335 | Catalytic Triad | Nucleophilic attack on epoxide; hydrogen bond acceptor for inhibitor N-H | acs.orgbiorxiv.orgnih.govmdpi.comnih.gov |
| Asp496 | Catalytic Triad | Part of the catalytic triad; activates His524 | acs.orgresearchgate.netmdpi.com |
| His524 | Catalytic Triad | Activates Asp496; general base in hydrolysis | acs.orgresearchgate.netmdpi.com |
| Tyr381/Tyr383 | Oxyanion Hole | Polarizes epoxide oxygen; hydrogen bond donor for inhibitor carbonyl | acs.orgbiorxiv.orgnih.govmdpi.com |
| Tyr465/Tyr466 | Oxyanion Hole | Polarizes epoxide oxygen; hydrogen bond donor for inhibitor carbonyl | acs.orgbiorxiv.orgnih.govmdpi.com |
| Trp336 | Hydrophobic Pocket | π-π stacking interactions with inhibitors | biorxiv.orgwhiterose.ac.uk |
| Phe387 | Hydrophobic Pocket | π-π stacking interactions with inhibitors | whiterose.ac.uk |
| Ser415 | Active Site | Hydrogen bonding with inhibitors (e.g., carbonyl of carboxylic acid) | biorxiv.org |
| Trp525 | Hydrophobic Pocket | π-π stacking interactions with inhibitors | biorxiv.org |
Table 2: Representative PDB Entries for Human Soluble Epoxide Hydrolase (sEH) in Complex with Inhibitors
| PDB ID | Inhibitor Type/Name | Resolution (Å) | Key Interactions Highlighted | Source |
| 8QZD | Epoxykynin (amide) | Not specified in snippet | H-bonds with Tyr383, Tyr466 (amide O); H-bond with Asp335 (amide N) | acs.orgresearchgate.net |
| 4X6X | Cyclopropyl (B3062369) urea derivative | Not specified in snippet | Occupies sEH catalytic domain pockets (phenoxypiperidine and diphenyl cyclopropyl moieties) | [PDB 4X6X from previous search] |
| 4OD0 | Urea derivative | Not specified in snippet | Urea moiety interactions with active site residues | researchgate.net |
| 1ZD3/1ZD4 | Urea/Amide inhibitors | Not specified in snippet | H-bonds with Tyr381, Tyr465 (carbonyl O); H-bond with Asp333 (N-H) | nih.govnih.gov |
Broader Therapeutic Implications and Future Research Directions
Elucidating the Full Therapeutic Potential of EPHX2 Inhibition in Inflammatory Bowel Disease and Related Inflammatory Conditions
The inhibition of the enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a promising therapeutic avenue for inflammatory bowel disease (IBD) and other inflammatory conditions. The mechanism of action centers on the stabilization of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory properties. nih.govresearchgate.net By preventing the degradation of EETs, sEH inhibitors enhance their beneficial effects in resolving inflammation. nih.gov
Preclinical studies have demonstrated the efficacy of sEH inhibitors in animal models of colitis. For instance, the preclinical tool compound GSK1910364 showed improved outcomes in a mouse model of IBD, comparable or superior to the standard treatment cyclosporin (B1163) A. nih.govresearchgate.net This was associated with the upregulation of cytoprotective genes and downregulation of pro-inflammatory cytokine production in the colon. nih.govresearchgate.net Furthermore, a clinical EPHX2 inhibitor, GSK2256294, was shown to reduce the production of key inflammatory cytokines such as IL-2, IL-12p70, IL-10, and TNF-α in tissue samples from both ulcerative colitis and Crohn's disease patients. nih.gov Interestingly, GSK2256294 exhibited differential effects in these two forms of IBD, reducing IL-4 and IFN-γ in ulcerative colitis and IL-1β specifically in Crohn's disease, suggesting nuanced immunomodulatory actions. nih.govresearchgate.net
The therapeutic potential of targeting EPHX2 extends beyond IBD to a range of other inflammatory disorders. The anti-inflammatory and pro-resolving effects of EETs are being explored in conditions such as rheumatoid arthritis, cardiovascular disease, and neuroinflammatory disorders. researchgate.netfrontiersin.org The common thread in these pathologies is chronic inflammation, which can be modulated by augmenting the levels of these protective lipid mediators through sEH inhibition. frontiersin.org
Exploration of Novel Disease Applications for this compound Beyond Inflammatory Bowel Disease
The potent and selective inhibition of sEH by compounds like this compound opens up therapeutic possibilities in a wide array of diseases beyond IBD. The central role of sEH in regulating inflammation, blood pressure, and pain signaling suggests a broad therapeutic window. frontiersin.orgtandfonline.com
One of the most explored areas is cardiovascular disease . sEH inhibitors have been shown to lower blood pressure in hypertensive models and protect against cardiac damage. frontiersin.org By increasing the bioavailability of EETs, these inhibitors promote vasodilation and reduce vascular inflammation. frontiersin.org
Another significant area of interest is the management of neuropathic and inflammatory pain . Preclinical evidence strongly supports the analgesic effects of sEH inhibitors in various pain models. tandfonline.comdovepress.comnih.gov By stabilizing epoxy-fatty acids, these inhibitors can effectively reduce pain-related behaviors without the adverse effects associated with traditional analgesics. dovepress.comnih.gov
Furthermore, the role of sEH in neurodegenerative and neuropsychiatric disorders is an active field of investigation. Inhibition of sEH has shown beneficial effects in models of Alzheimer's disease, Parkinson's disease, depression, and stroke by reducing neuroinflammation and oxidative stress. nih.govnih.gov
The table below summarizes some of the potential novel applications for sEH inhibitors like this compound.
| Disease Area | Therapeutic Rationale | Key Research Findings |
| Cardiovascular Diseases | Lowers blood pressure, reduces inflammation, and improves insulin (B600854) sensitivity. frontiersin.org | sEH inhibitors have demonstrated efficacy in preclinical models of hypertension and are being explored for diabetes. frontiersin.org |
| Neuropathic & Inflammatory Pain | Reduces pain by stabilizing anti-nociceptive epoxy-fatty acids. tandfonline.comdovepress.com | sEH inhibitors have been shown to be more potent and efficacious than celecoxib (B62257) in preclinical pain models. nih.gov |
| Neurodegenerative Disorders | Reduces neuroinflammation, oxidative stress, and amyloid burden. nih.gov | sEH inhibitors have shown cognitive improvement and reduction of pathological markers in animal models of Alzheimer's disease. nih.govacs.org |
| Chronic Kidney Disease | Reduces renal inflammation and fibrosis. frontiersin.org | Studies have shown that sEH inhibition can prevent the progression of renal damage in animal models. frontiersin.org |
Identification and Characterization of Novel Biomarkers for sEH Inhibitor Efficacy
The successful clinical translation of sEH inhibitors is contingent on the development of reliable biomarkers to monitor their efficacy and guide patient treatment. These biomarkers are essential for confirming target engagement, assessing therapeutic response, and optimizing dosing.
A direct and logical biomarker is the ratio of EETs to their diol metabolites (DHETs) in plasma or urine. nih.gov A significant increase in this ratio would provide a clear indication of sEH inhibition. This can be measured through targeted lipidomic analysis.
Beyond direct measurement of sEH activity, other potential biomarkers include:
Inflammatory Cytokines: Monitoring changes in the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 can serve as an indicator of the anti-inflammatory effects of sEH inhibition. nih.gov
Vascular Adhesion Molecules: A decrease in the levels of molecules like VCAM-1, which are involved in inflammatory cell recruitment, could reflect a positive therapeutic response. nih.gov
Pain-Related Markers: In the context of pain management, changes in pain scores and the use of rescue medication would be primary clinical endpoints, potentially supplemented by measuring levels of pain-related neuropeptides. dovepress.com
The identification and validation of a robust panel of biomarkers will be crucial for the successful clinical development of sEH inhibitors and for personalizing their use in different disease contexts.
Advanced Preclinical Research Strategies for Soluble Epoxide Hydrolase Inhibitors in Drug Discovery Pipelines
To enhance the predictive value of preclinical research and de-risk the clinical development of sEH inhibitors, advanced research strategies are being employed. These move beyond traditional in vitro and in vivo models to better recapitulate human physiology and disease.
Key advanced preclinical strategies include:
Humanized Models: The use of genetically engineered animals that express the human sEH enzyme allows for a more accurate assessment of inhibitor potency and pharmacokinetics.
Organ-on-a-Chip Technology: These microfluidic devices can model the function of human organs, such as the intestine or liver, providing a platform to study the effects of sEH inhibitors on human tissues in a controlled setting.
Translational Imaging: Techniques like positron emission tomography (PET) can be used with radiolabeled sEH inhibitors to visualize drug distribution and target engagement in living organisms, ensuring the compound reaches its intended site of action.
Proteolysis-Targeting Chimeras (PROTACs): This novel therapeutic modality is being explored for sEH. PROTACs are designed to induce the degradation of the target protein rather than just inhibiting its activity. Recently developed sEH-targeting PROTACs have shown improved potency and stability, offering a new approach to modulating this pathway. biorxiv.org
These sophisticated preclinical tools are vital for building a comprehensive understanding of the therapeutic potential and potential liabilities of novel sEH inhibitors before they advance to human clinical trials.
Future Avenues in Modulating the Kynurenine (B1673888) Pathway via Soluble Epoxide Hydrolase Inhibition
A novel and intriguing area of research is the potential link between sEH inhibition and the kynurenine pathway of tryptophan metabolism. The kynurenine pathway is a critical regulator of immune responses and neuronal function, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. nih.govacs.org
Recent discoveries have revealed a previously unrecognized dependence of the kynurenine pathway on sEH function. nih.govacs.org It has been found that sEH inhibitors can potently reduce cellular levels of kynurenine, a key metabolite in this pathway, without directly inhibiting the primary enzyme IDO1. nih.govacs.org This suggests that sEH cross-talks with the kynurenine pathway, thereby modulating cellular IDO1 and kynurenine levels. acs.org
Q & A
Basic Research Questions
Q. How can researchers formulate focused research questions for studying GSK1910364?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Target protein/receptor affected by this compound.
- Intervention: Dose-response relationships or molecular interactions.
- Outcome: Efficacy metrics (e.g., IC₅₀ values).
Ensure questions are hypothesis-driven and align with gaps identified in literature reviews .
Q. What experimental design principles are critical for reproducibility in this compound studies?
- Methodological Answer :
- Include positive/negative controls (e.g., known agonists/antagonists for the target).
- Use blinded data collection to reduce bias.
- Provide full synthetic protocols, purity data, and characterization methods (e.g., NMR, HPLC) for the compound.
- Document instrument calibration and environmental conditions (e.g., temperature, pH) .
Q. How should researchers conduct a systematic literature review on this compound?
- Methodological Answer :
- Use Google Scholar with advanced operators:
"this compound" AND ("mechanism of action" OR "pharmacokinetics")to filter studies.- Limit results to the past 10 years for relevance.
- Cross-reference citations from key papers using tools like Semrush Topic Research or Web of Science to identify foundational studies .
Q. What statistical methods are appropriate for analyzing dose-response data for this compound?
- Methodological Answer :
- Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Report confidence intervals and effect sizes to contextualize significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across studies?
- Methodological Answer :
- Perform meta-analysis to aggregate data, accounting for variables like assay type (e.g., in vitro vs. in vivo) or cell line differences.
- Use sensitivity analysis to identify outliers or confounding factors (e.g., solvent used in assays).
- Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
Q. What strategies optimize the synthesis and purification of this compound for high-throughput screening?
- Methodological Answer :
- Employ Design of Experiments (DoE) to test reaction parameters (e.g., temperature, catalyst loading).
- Use preparative HPLC with UV/Vis detection for purity optimization.
- Validate synthetic routes using green chemistry metrics (e.g., E-factor) to improve scalability .
Q. How can multi-omics data be integrated to study this compound’s off-target effects?
- Methodological Answer :
- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) data using pathway enrichment tools (e.g., STRING, KEGG).
- Apply machine learning algorithms (e.g., random forests) to identify biomarkers of off-target activity.
- Validate predictions with knockout/knockdown models .
Q. What computational methods predict this compound’s binding modes under varying physiological conditions?
- Methodological Answer :
- Perform molecular dynamics simulations at different pH levels to assess protonation state effects.
- Use free-energy perturbation (FEP) calculations to compare binding affinities across isoforms.
- Validate with crystallography or cryo-EM where feasible .
Q. How should researchers assess the long-term stability of this compound in formulation studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
